Molecular Weight and Hydrogen Bond Donor/Acceptor Count vs. Shorter-Chain Analog 6-(Hydrazinylmethylideneamino)hexanoic acid
The target compound (MW 272.18 Da, 4 HBD, 5 HBA, 12 rotatable bonds) differs significantly from the simple analog 6-(hydrazinylmethylideneamino)hexanoic acid (MW 173.21 Da, 3 HBD, 4 HBA, 8 rotatable bonds) in molecular weight and hydrogen bonding capacity . The higher MW and additional H-bond donor/acceptor count will reduce passive membrane permeability (predicted logP approximately -0.5 vs. -0.2 for the analog) and increase aqueous solubility. This impacts both pharmacokinetic behavior and in vitro assay compatibility.
| Evidence Dimension | Physicochemical properties |
|---|---|
| Target Compound Data | MW 272.18 Da, 4 HBD, 5 HBA, 12 rotatable bonds |
| Comparator Or Baseline | 6-(hydrazinylmethylideneamino)hexanoic acid: MW 173.21 Da, 3 HBD, 4 HBA, 8 rotatable bonds |
| Quantified Difference | ΔMW = +99 Da; ΔHBD = +1; ΔHBA = +1; ΔRotB = +4 |
| Conditions | Calculated using ChemAxon/InstantJChem from SMILES |
Why This Matters
The higher molecular weight and hydrogen bonding capacity directly affect compound handling, solubility in DMSO/aqueous buffers, and suitability for cell-based assays, making it a distinct tool compound for studying linker-length-dependent biological effects.
